molecular formula C14H8F4N2 B15057573 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine

2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B15057573
M. Wt: 280.22 g/mol
InChI Key: YGUVWDVCHIXIDY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a fluorinated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a 4-fluorophenyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This structure combines aromatic, electron-withdrawing (fluorine, -CF₃), and π-deficient properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H8F4N2

Molecular Weight

280.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H8F4N2/c15-11-3-1-8(2-4-11)12-6-9-5-10(14(16,17)18)7-19-13(9)20-12/h1-7H,(H,19,20)

InChI Key

YGUVWDVCHIXIDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=CN=C3N2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine typically involves the construction of the pyrrolo[2,3-B]pyridine core followed by the introduction of the fluorophenyl and trifluoromethyl groups. One common method includes the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to introduce the fluorophenyl group. The trifluoromethyl group can be introduced via radical trifluoromethylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the fluorophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Substituents : Chlorine at position 4, trifluoromethyl at position 3.
  • Key Differences : Absence of the 4-fluorophenyl group reduces steric bulk and aromatic interactions. Chlorine’s electronegativity may enhance reactivity in cross-coupling reactions compared to fluorine.
  • Applications : Serves as a versatile intermediate for Suzuki-Miyaura couplings due to the chlorine substituent’s lability .

4-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Substituents : Fluorine at position 3.
  • Key Differences : Lack of trifluoromethyl and 4-fluorophenyl groups simplifies the structure. Fluorination at position 4 is achieved via Balz-Schiemann reaction or lithium-halogen exchange, offering regioselectivity advantages .
  • Applications : Found in antiviral and antitumor agents due to fluorine’s metabolic stability-enhancing properties .

1-(Phenylsulfonyl)-4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Substituents : Phenylsulfonyl protecting group at position 1, chlorine at position 4, trifluoromethyl at position 4.
  • Key Differences : The sulfonyl group enhances solubility in polar solvents and stabilizes the nitrogen lone pair, reducing unwanted side reactions during synthesis .

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • Substituents : Trimethylsilyl (-SiMe₃) at position 4, trifluoromethyl at position 5.
  • Key Differences : The -SiMe₃ group acts as a directing group in functionalization reactions, enabling site-selective modifications .

Biological Activity

2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H7F4N2
  • Molecular Weight : 314.67 g/mol
  • CAS Number : 1420885-98-8

Research indicates that this compound primarily acts as an inhibitor of the fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The abnormal activation of FGFR signaling pathways contributes to tumorigenesis, making FGFRs attractive targets for cancer therapy.

Inhibitory Effects on Cancer Cells

A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives, including the target compound, for their inhibitory effects on FGFR1, FGFR2, and FGFR3. The compound demonstrated potent inhibitory activity with IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. Additionally, it exhibited significant antiproliferative effects against breast cancer cell lines (4T1, MDA-MB-231, and MCF-7) at a concentration of 10 μM .

Induction of Apoptosis

The compound not only inhibited cell proliferation but also induced apoptosis in cancer cells. Mechanistic studies revealed that treatment with this compound led to the downregulation of matrix metalloproteinase 9 (MMP9) and upregulation of tissue inhibitor of metalloproteinases 2 (TIMP2), contributing to decreased cell migration and invasion .

Case Studies

  • Breast Cancer Model : In vitro studies using the 4T1 mouse breast cancer cell line showed that treatment with the compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.
    ParameterControl (Untreated)Treated (10 μM)
    Cell Viability (%)10040
    Apoptosis Rate (%)530
  • Comparative Study : A comparative study highlighted that the compound's potency is significantly higher than existing FGFR inhibitors, suggesting a promising lead for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. The presence of the trifluoromethyl group at position 5 and the fluorophenyl group at position 2 are crucial for maintaining high inhibitory potency against FGFRs .

Q & A

Q. Methodological recommendations :

  • Use standardized assays (e.g., ADP-Glo™ kinase assay).
  • Validate purity via HPLC (>98%) and elemental analysis.

Advanced: What computational strategies predict the binding mode of this compound with FGFR1?

Answer:

  • Molecular docking :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Parameters : Lamarckian genetic algorithm (LGA) outperforms Monte Carlo methods in predicting ligand conformations .
  • Binding mode analysis :
    • The pyrrolo[2,3-b]pyridine core forms hydrogen bonds with FGFR1’s hinge region (e.g., N-H of D641).
    • The 4-fluorophenyl group occupies a hydrophobic pocket near V492 and L484 .

Figure 1 : Predicted binding pose of 4h with FGFR1 (PDB: 3RH7) .

Advanced: How to address challenges in solubility and bioavailability during preclinical studies?

Answer:

  • Solubility enhancement :
    • Co-solvents : Use DMSO/PEG 400 mixtures for in vitro assays.
    • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) .
  • Bioavailability optimization :
    • LogP adjustment : Aim for LogP ~3.0 (e.g., via substituent modifications).
    • Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of FGFR1 in lysates after compound treatment.
  • Western blotting : Monitor downstream phosphorylation (e.g., ERK1/2 or STAT3) .
  • Knockdown controls : siRNA-mediated FGFR1 silencing confirms on-target effects .

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